Dirhodium trisulphite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

80048-77-7 |

|---|---|

Molecular Formula |

O9Rh2S3 |

Molecular Weight |

446.0 g/mol |

IUPAC Name |

rhodium(3+);trisulfite |

InChI |

InChI=1S/3H2O3S.2Rh/c3*1-4(2)3;;/h3*(H2,1,2,3);;/q;;;2*+3/p-6 |

InChI Key |

PJRGNVSDUQPLCM-UHFFFAOYSA-H |

Canonical SMILES |

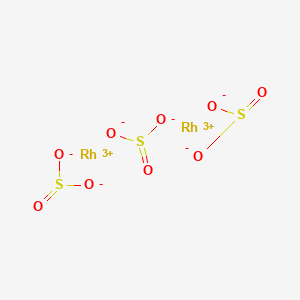

[O-]S(=O)[O-].[O-]S(=O)[O-].[O-]S(=O)[O-].[Rh+3].[Rh+3] |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Dirhodium Trisulphite

For Immediate Release

A comprehensive analysis of the crystal structure of dirhodium trisulphite (Rh₂S₃), a material of significant interest in catalysis and materials science, is presented in this technical guide. This document provides researchers, scientists, and drug development professionals with a detailed examination of the compound's atomic arrangement and the experimental methodologies employed in its characterization.

This compound crystallizes in the orthorhombic space group Pbcn, revealing a unique structural motif. The fundamental building blocks of the crystal lattice consist of rhodium atoms in octahedral coordination and sulfur atoms in both tetrahedral and trigonal pyramidal geometries. This intricate arrangement gives rise to a three-dimensional framework with notable characteristics.

Crystallographic Data Summary

The precise atomic arrangement within the this compound crystal has been determined through single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below, offering a quantitative overview of the structure.

| Crystal System | Space Group |

| Orthorhombic | Pbcn |

| Unit Cell Parameters | |

| a (Å) | 8.4728 (2) |

| b (Å) | 6.0156 (1) |

| c (Å) | 6.1537 (1) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 313.65 (1) |

| Atomic Coordinates and Equivalent Isotropic Displacement Parameters (Ueq) | | | Atom | Wyckoff Position | x | y | z | Ueq (Ų) | | Rh1 | 8d | 0.15875 (2) | 0.17173 (3) | 0.00399 (3) | 0.00512 (6) | | S1 | 8d | 0.0000 | 0.3887 (1) | 0.2500 | 0.0060 (2) | | S2 | 4c | 0.3340 (1) | 0.0321 (1) | 0.2500 | 0.0058 (2) |

| Selected Interatomic Distances | | | Bond | Distance (Å) | | Rh1—S1 | 2.3459 (6) | | Rh1—S1 | 2.3553 (6) | | Rh1—S2 | 2.3332 (5) | | Rh1—S2 | 2.4439 (5) | | Rh1—Rh1 | 2.8732 (3) | | Rh1—Rh1 | 3.1365 (3) |

Experimental Protocols

The successful elucidation of the this compound crystal structure hinged on precise experimental execution. The following sections detail the methodologies for the synthesis of single crystals and their subsequent analysis by X-ray diffraction.

Synthesis of this compound Single Crystals

Single crystals of this compound were synthesized via a chemical vapor transport method.

-

Reactant Preparation: Stoichiometric amounts of high-purity rhodium (Rh) powder and elemental sulfur (S) were thoroughly mixed.

-

Ampoule Sealing: The mixture was sealed in an evacuated quartz ampoule.

-

Furnace Gradient: The sealed ampoule was placed in a two-zone tube furnace. The hot end, containing the reactant mixture, was maintained at a temperature of 1050 °C, while the cold end was kept at 950 °C.

-

Crystal Growth: Over a period of several days, this compound sublimed from the hot end and deposited as single crystals in the cooler zone of the ampoule.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure was performed using a single-crystal X-ray diffractometer.

-

Crystal Mounting: A suitable single crystal of this compound was carefully selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal was subjected to a monochromatic X-ray beam. Diffraction data were collected at room temperature over a range of crystal orientations.

-

Structure Solution and Refinement: The collected diffraction data were processed to determine the unit cell parameters and space group. The crystal structure was solved using direct methods and subsequently refined using full-matrix least-squares techniques. This iterative process minimized the difference between the observed and calculated structure factors, yielding the final atomic coordinates and displacement parameters.

Visualizing the Experimental Workflow

To provide a clear overview of the process, the experimental workflow for the crystal structure analysis of this compound is depicted in the following diagram.

This detailed guide provides a foundational understanding of the crystal structure of this compound and the rigorous experimental procedures required for its determination. This information is crucial for the rational design of new materials and catalysts with tailored properties.

An In-depth Technical Guide on the Molecular Geometry of Dirhodium Trisulphite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular geometry of dirhodium trisulphite, a compound of interest in inorganic chemistry and materials science. Due to the limited availability of direct experimental data for a discrete molecular complex of this compound (Rh₂(SO₃)₃), this document synthesizes information from analogous and well-characterized dirhodium complexes and the known coordination chemistry of the sulphite ligand. A proposed molecular structure is presented, based on established principles of rhodium coordination and the common structural motifs observed in related compounds. This guide also outlines the key experimental protocols that would be necessary for the definitive determination of its structure, including single-crystal X-ray diffraction and computational modeling. The presented data, though largely theoretical at this stage, offers a robust framework for researchers investigating rhodium-based compounds and their potential applications.

Introduction to Dirhodium Complexes

Dirhodium complexes are a significant class of compounds in coordination chemistry, renowned for their catalytic activity and unique structural features. A prevalent structural motif for dirhodium(II) complexes is the "paddlewheel" structure, where two rhodium atoms are bridged by four bidentate ligands. This arrangement often results in a Rh-Rh single bond. In the case of rhodium(III), the predominant oxidation state for rhodium in a compound with the formula Rh₂(SO₃)₃, an octahedral coordination geometry is typically observed.

Proposed Molecular Geometry of this compound

The sulphite ion can coordinate to metal centers in several ways: as a monodentate ligand through either the sulfur or an oxygen atom, as a bidentate chelating ligand, or as a bridging ligand. In a binuclear complex like this compound, a bridging coordination mode is highly probable, leading to a stable structure.

A hypothetical structure would feature two rhodium(III) centers, each with an octahedral coordination environment. The three sulphite ligands would bridge these two rhodium atoms. To complete the octahedral coordination sphere of each rhodium atom, additional ligands, such as water molecules from an aqueous synthesis environment, would likely be present.

Visualization of the Proposed Structure

The following diagram illustrates a potential coordination arrangement for a hydrated this compound complex, where the sulphite ions act as bridging ligands between two octahedrally coordinated rhodium(III) centers.

Quantitative Geometrical Parameters (Hypothetical)

The following table summarizes hypothetical bond lengths and angles for this compound, based on typical values observed in related rhodium(III) complexes and sulphite coordination compounds. These values are intended to serve as a reference for future experimental and computational studies.

| Parameter | Atom Pair/Triplet | Hypothetical Value |

| Bond Lengths (Å) | ||

| Rh-O (sulphite) | Rh-O | 2.00 - 2.10 |

| Rh-O (water) | Rh-O | 2.05 - 2.15 |

| S-O (coordinated) | S-O | 1.50 - 1.55 |

| S=O (uncoordinated) | S=O | 1.45 - 1.50 |

| Rh---Rh distance | Rh---Rh | > 3.0 |

| Bond Angles (°) | ||

| O-Rh-O (cis) | O-Rh-O | 85 - 95 |

| O-Rh-O (trans) | O-Rh-O | 170 - 180 |

| O-S-O | O-S-O | 105 - 115 |

| Rh-O-S | Rh-O-S | 110 - 125 |

Experimental Protocols for Structural Determination

The definitive molecular geometry of this compound can be determined using a combination of experimental and computational techniques.

Synthesis and Crystallization

The first crucial step is the synthesis of a high-purity, crystalline sample of this compound. A potential synthetic route involves the reaction of a rhodium(III) salt, such as rhodium(III) chloride (RhCl₃), with a sulfite salt, like sodium sulfite (Na₂SO₃), in an aqueous solution under controlled pH and temperature.

Workflow for Synthesis and Crystallization:

Single-Crystal X-ray Diffraction

This is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

-

A suitable single crystal of this compound is selected and mounted on a goniometer.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern of the X-rays is collected on a detector as the crystal is rotated.

-

The collected data is processed to determine the unit cell dimensions and space group.

-

The electron density map is calculated from the diffraction intensities, from which the atomic positions are determined.

-

The structural model is refined to obtain accurate bond lengths, bond angles, and other geometric parameters.

Computational Chemistry

Density Functional Theory (DFT) calculations can be employed to predict the molecular geometry and spectroscopic properties of this compound.

Methodology:

-

A starting molecular structure is proposed.

-

The geometry of the molecule is optimized using a suitable level of theory (e.g., B3LYP functional) and basis set (e.g., def2-TZVP for main group elements and a suitable effective core potential for rhodium).

-

Frequency calculations are performed to confirm that the optimized structure corresponds to a minimum on the potential energy surface.

-

The calculated geometric parameters can then be compared with experimental data if available.

Conclusion

While the definitive molecular structure of a simple this compound complex remains to be experimentally determined, this guide provides a scientifically grounded, albeit theoretical, overview of its likely molecular geometry. The proposed structure, featuring two octahedrally coordinated rhodium(III) centers bridged by sulphite ligands, serves as a valuable starting point for future research. The outlined experimental and computational protocols offer a clear pathway for the elucidation of the precise atomic arrangement of this intriguing compound. Further investigation into this and related rhodium-sulphite complexes could unveil novel structural motifs and potentially lead to the development of new materials with interesting catalytic or electronic properties.

Spectroscopic Properties of Rhodium(II) Sulfite Complexes: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the spectroscopic properties of rhodium(II) sulfite complexes. Due to the limited availability of data for the specific compound dirhodium trisulphite (Rh₂(SO₃)₃), this document focuses on the most closely related and characterized compound found in the scientific literature: a complex rhodium(II) sulfite, Na₁₅(NH₄)₃[Rh₄(μ-SO₃)₆(SO₃)₇(H₂O)₅]·10H₂O. The guide summarizes the available infrared (IR) spectroscopic data and discusses the expected nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectroscopic characteristics based on analogous rhodium compounds and general principles of coordination chemistry. Detailed experimental protocols for spectroscopic characterization and a workflow for the analysis of such complexes are also presented.

Introduction

Rhodium complexes are of significant interest in catalysis, materials science, and medicinal chemistry due to their diverse reactivity and electronic properties. While extensive research has been conducted on dirhodium carboxylate and related complexes, rhodium sulfite compounds remain a less explored class of materials. This guide aims to consolidate the available spectroscopic information on rhodium(II) sulfite complexes to aid researchers in their identification and characterization.

Spectroscopic Characterization of a Tetranuclear Rhodium(II) Sulfite Complex

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the coordination modes of the sulfite ligand. The sulfite ion (SO₃²⁻) can coordinate to metal centers in various ways (monodentate through oxygen or sulfur, or bridging), which influences the vibrational frequencies of the S-O bonds.

A study on a synthesized diamagnetic rhodium sulfite, Na₁₅(NH₄)₃[Rh₄(μ-SO₃)₆(SO₃)₇(H₂O)₅]·10H₂O, revealed the presence of rhodium in the +2 oxidation state. The IR spectrum of this complex showed characteristic absorption bands for the sulfite groups[1].

Table 1: Infrared Spectroscopic Data for the Tetranuclear Rhodium(II) Sulfite Complex [1]

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |

| ν₂(SO₃²⁻) | 648 | Symmetric bend |

| ν₁(S-O) | 972 | Symmetric stretch |

| ν₃ₐ(S-O) | 1161 | Asymmetric stretch |

| ν(SO₄²⁻) | 1053 | Symmetric stretch (from partial oxidation) |

The splitting of the S-O stretching bands (ν₁ and ν₃ₐ) is indicative of a lower symmetry environment for the sulfite ligands upon coordination to the rhodium centers[1]. The presence of a band at 1053 cm⁻¹ suggests some partial oxidation of sulfite to sulfate during the synthesis or handling of the complex[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

While no specific ¹⁰³Rh NMR data for rhodium sulfite complexes have been reported, the general characteristics of ¹⁰³Rh NMR can be discussed. ¹⁰³Rh is a spin-1/2 nucleus with a wide chemical shift range, making it very sensitive to the electronic environment around the rhodium atom.

Expected ¹⁰³Rh NMR Characteristics for Rhodium(II) Sulfite Complexes:

-

Chemical Shift: The chemical shift would be expected to fall within the range typical for Rh(II) complexes. The coordination of sulfite ligands, which are S,O-donors, would influence the shielding of the rhodium nucleus.

-

Coupling: If phosphorus- or other NMR-active nuclei-containing ligands were also present in the coordination sphere, spin-spin coupling to ¹⁰³Rh might be observed.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic spectrum of dirhodium and polynuclear rhodium complexes is characterized by d-d transitions and charge-transfer bands. The color of rhodium(II) compounds typically arises from these electronic transitions. While specific UV-Vis data for rhodium sulfite complexes is scarce, general expectations can be outlined.

Expected UV-Vis Characteristics for Rhodium(II) Sulfite Complexes:

-

d-d Transitions: Weak absorptions in the visible region corresponding to transitions between the d-orbitals of the Rh(II) centers.

-

Charge-Transfer Bands: More intense absorptions, likely in the UV or near-UV region, arising from ligand-to-metal or metal-to-ligand charge transfer. The presence of the sulfite ligand would influence the energy of these transitions.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of rhodium sulfite complexes, based on standard laboratory practices and information from related studies.

Infrared (IR) Spectroscopy

-

Sample Preparation: The solid sample is finely ground and mixed with dry potassium bromide (KBr) in a 1:100 ratio. The mixture is then pressed into a transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Hypothetical for ¹⁰³Rh)

-

Sample Preparation: The complex is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer equipped with a multinuclear probe.

-

Data Acquisition: Due to the low gyromagnetic ratio and long relaxation times of ¹⁰³Rh, specialized pulse sequences such as INEPT or DEPT might be necessary to enhance the signal. A reference compound, such as a saturated solution of Rh(acac)₃ in CDCl₃, is typically used.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A solution of the complex is prepared in a non-absorbing solvent (e.g., water, acetonitrile) of a known concentration.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: The absorbance is measured over a range of wavelengths (e.g., 200-800 nm) against a solvent blank.

Characterization Workflow

The following diagram illustrates a logical workflow for the characterization of a newly synthesized rhodium sulfite complex.

Caption: General workflow for the synthesis and characterization of a rhodium sulfite complex.

Conclusion

The spectroscopic characterization of rhodium sulfite complexes is an area that warrants further investigation. While specific data for this compound remains elusive, the analysis of a complex tetranuclear rhodium(II) sulfite provides a foundational understanding of the IR spectroscopic features of such compounds. This guide serves as a resource for researchers by summarizing the available data, providing expected spectroscopic characteristics, and outlining standard experimental procedures. Further research is encouraged to synthesize and fully characterize this compound and other rhodium sulfite complexes to expand the knowledge in this area of inorganic chemistry.

References

Theoretical Underpinnings of Dirhodium Paddlewheel Complexes: A Guide to Electronic Structure and Computational Analysis

A notable scarcity of specific theoretical or experimental studies on the electronic structure of dirhodium trisulphite (Rh₂(SO₃)₃) exists within publicly accessible scientific literature. Therefore, this guide provides a comprehensive overview of the well-established theoretical framework for understanding the electronic structure of the broader class of dirhodium paddlewheel complexes, offering a foundational perspective for researchers and drug development professionals. The principles outlined herein can serve as a basis for hypothetical considerations of a trisulphite analogue.

Dirhodium(II,II) paddlewheel complexes are a significant class of compounds, renowned for their catalytic activity and potential therapeutic applications.[1] Their unique chemical reactivity is intrinsically linked to their electronic structure, dominated by a metal-metal bond between the two rhodium centers.[1][2] Theoretical and computational chemistry play a pivotal role in elucidating the nature of this bond and predicting the behavior of these fascinating molecules.[3][4]

The Dirhodium(II,II) Core: A Tale of Metal-Metal Bonding

The quintessential feature of a dirhodium paddlewheel complex is the Rh-Rh single bond.[1][2] Each Rh(II) center possesses a d⁷ electron configuration. The interaction of the d-orbitals of the two rhodium atoms leads to the formation of a set of molecular orbitals (MOs) that describe the metal-metal bond. The generally accepted qualitative MO energy level ordering for a D₄h symmetry paddlewheel complex is σ < π < δ < δ* < π* < σ*.

The 14 valence d-electrons of the two Rh(II) centers populate these orbitals, leading to the electronic configuration σ²π⁴δ²δ²π⁴.[1] This configuration indicates a net bond order of one, consistent with a single Rh-Rh bond. The highest occupied molecular orbital (HOMO) is typically of π* character, and the lowest unoccupied molecular orbital (LUMO) is the σ* orbital. The energy gap between these frontier orbitals is a critical determinant of the complex's reactivity and spectroscopic properties.

Ligand Influences on Electronic Structure

The electronic landscape of the dirhodium core is highly sensitive to the nature of both the equatorial (bridging) and axial ligands.

Equatorial Ligands: The four bridging ligands that wrap around the dirhodium core significantly influence the Rh-Rh bond length and the energy of the molecular orbitals. Carboxylate and carboxamidate ligands are the most common, and their electronic properties (electron-donating or -withdrawing) can fine-tune the catalytic activity of the complex.[5]

Axial Ligands: The coordination of ligands to the axial positions, along the Rh-Rh bond axis, directly perturbs the electronic structure.[2] Axial ligation leads to a donation of electron density into the Rh-Rh σ* antibonding orbital.[2] This interaction raises the energy of the σ* LUMO, thereby altering the HOMO-LUMO gap and, consequently, the chemical and photophysical properties of the complex.[2] The strength of the axial ligand interaction can modulate the reactivity of the dirhodium center.

While no specific data exists for this compound, one could hypothesize that sulfite (SO₃²⁻), as a potentially bridging or chelating ligand, would significantly influence the electronic structure. Its sulfur and oxygen donor atoms would interact with the rhodium d-orbitals, affecting the energies of the frontier molecular orbitals. The specific coordination mode of the sulfite ligands would be a critical factor in determining the overall electronic properties.

Quantitative Data from Theoretical Studies

Theoretical studies, primarily using Density Functional Theory (DFT), have provided valuable quantitative insights into the electronic structure of dirhodium paddlewheel complexes. The following table summarizes typical Rh-Rh bond lengths for some dirhodium tetra-μ-(naphthoate) complexes, as determined by X-ray crystallography and DFT calculations.

| Complex | Experimental Rh-Rh Bond Length (Å) |

| [Rh₂(1-NC)₄(OCMe₂)₂] | 2.374 |

| [Rh₂(2-NC)₄(OCMe₂)₂] | 2.395 |

| [Rh₂(O₂CCF₃)₄(OCMe₂)₂] | 2.406 |

| [NC = naphthoate; OCMe₂ = acetone][1] |

Experimental and Computational Methodologies

The theoretical investigation of dirhodium complexes predominantly relies on a synergistic relationship between experimental data and computational modeling.

Key Experimental Techniques:

-

X-ray Crystallography: Provides precise atomic coordinates, bond lengths, and bond angles, which serve as a crucial benchmark for computational models.[1]

-

UV-Visible Spectroscopy: Probes the electronic transitions within the molecule, which can be correlated with the calculated molecular orbital energy differences.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ¹⁰³Rh NMR, offers a direct probe of the electronic environment around the rhodium nuclei.[6]

Computational Protocols:

The workhorse of modern theoretical studies on dirhodium complexes is Density Functional Theory (DFT). A typical computational workflow is as follows:

-

Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation. Common DFT functionals for this step include B3LYP and BP86.[7][8]

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequencies are calculated. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Structure Analysis: Once a stable geometry is obtained, a more detailed analysis of the electronic structure is performed. This includes:

-

Molecular Orbital Analysis: Visualization and energy level calculation of the frontier molecular orbitals (HOMO and LUMO).

-

Natural Bond Orbital (NBO) Analysis: To investigate the nature of the Rh-Rh bond and ligand-metal interactions.

-

Quantum Theory of Atoms in Molecules (QTAIM): To characterize the electron density distribution and the nature of chemical bonds.[9]

-

-

Spectroscopic Property Prediction: Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra and aid in the interpretation of experimental data.[1]

The choice of basis set is also crucial for accurate calculations. For rhodium, effective core potentials (ECPs) like LANL2DZ or MWB28 are often used to account for relativistic effects, while Pople-style basis sets (e.g., 6-31G(d)) are common for lighter atoms.[7]

Visualizing Electronic Structure and Computational Workflows

Caption: A simplified molecular orbital diagram illustrating the formation of Rh-Rh bonds.

Caption: A flowchart of a typical computational study of a dirhodium complex.

References

- 1. Synthesis, Characterization, Absorption Properties, and Electronic Structures of Paddlewheel-Type Dirhodium(II) Tetra-μ-(n-naphthoate) Complexes: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Computational Mapping of Dirhodium(II) Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Research Collection | ETH Library [research-collection.ethz.ch]

Computational Modeling of Dirhodium Trisulphite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dirhodium complexes have garnered significant attention in the fields of catalysis and medicinal chemistry due to their unique electronic structures and reactivity.[1] The nature of the bridging ligands plays a crucial role in tuning the properties of these bimetallic centers.[2] While carboxylate and amidate-bridged dirhodium complexes are well-studied, the exploration of sulfur-based ligands, such as sulfite, remains a nascent field. This technical guide provides a comprehensive overview of the theoretical framework and computational approaches that can be applied to model dirhodium trisulphite, [Rh₂(SO₃)₃].

The guide details predictive data on the structure and electronic properties of the core, outlines robust computational and hypothetical experimental protocols, and visualizes key conceptual workflows and relationships pertinent to the study of this novel complex.

Predicted Molecular and Electronic Structure

Computational modeling, particularly Density Functional Theory (DFT), is a powerful tool for predicting the geometric and electronic properties of novel inorganic complexes. Based on DFT studies of other dirhodium paddlewheel complexes, a set of predicted structural and electronic parameters for this compound is presented below.

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Predicted Value | Notes |

| Rh-Rh Bond Length | 2.40 - 2.50 Å | Slightly longer than typical carboxylates due to sulfur's larger atomic radius. |

| Rh-O(sulfite) Bond Length | 2.05 - 2.15 Å | Typical for Rh-O equatorial bonds. |

| Rh-S(sulfite) Bond Length | 2.20 - 2.30 Å | Estimated based on known Rh-S bond distances. |

| O-S-O Angle | 105 - 115° | Consistent with a distorted tetrahedral geometry around the sulfur atom in the sulfite ligand. |

Table 2: Predicted Electronic and Spectroscopic Properties

| Property | Predicted Value/Characteristic | Method of Prediction |

| HOMO-LUMO Gap | 2.0 - 3.0 eV | DFT calculations; indicative of the complex's reactivity and electronic transitions. |

| Key Vibrational Frequencies (IR) | S-O stretch: 900-1100 cm⁻¹; Rh-O stretch: 300-400 cm⁻¹ | DFT frequency calculations; useful for experimental characterization. |

| Natural Bond Orbital (NBO) Charge on Rh | +0.4 to +0.6 | NBO analysis; indicates the electron density distribution. |

| Rh-Rh Bond Order | ~1.0 | NBO analysis; consistent with a single bond in most dirhodium(II,II) complexes. |

Methodologies

A reliable computational protocol is essential for accurately predicting the properties of this compound. The following methodology is based on successful approaches for similar dirhodium complexes.[3]

-

Software: A robust quantum chemistry software package such as Gaussian, ORCA, or NWChem is recommended.

-

Initial Geometry: A starting geometry for the this compound paddlewheel structure should be constructed using a molecular modeling program.

-

Method Selection:

-

Functional: A hybrid DFT functional such as B3LYP or M06 is a suitable choice.[3] For more accurate energetics, a double-hybrid functional could be employed.

-

Basis Set: For the rhodium atoms, a basis set with an effective core potential (ECP), such as LANL2DZ or SDD, should be used to account for relativistic effects.[3] For lighter atoms (S, O), a Pople-style basis set like 6-31G(d) or a Dunning-type basis set like cc-pVTZ is appropriate.

-

-

Geometry Optimization: The initial geometry should be optimized to find the minimum energy structure. This is a crucial step to obtain accurate geometric parameters.

-

Frequency Calculation: A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to predict the vibrational spectrum.

-

Electronic Structure Analysis: Post-processing of the optimized wavefunction can be done to analyze the electronic structure, including NBO analysis for charge distribution and bond order, and visualization of molecular orbitals.

-

Solvation Effects: To model the complex in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) can be incorporated into the calculations.

While no synthesis of this compound has been reported, a plausible route could involve the reaction of a dirhodium precursor with a sulfite source.

-

Synthesis:

-

Precursor: Dirhodium(II) tetraacetate, [Rh₂(O₂CCH₃)₄], is a common starting material.[4]

-

Sulfite Source: An aqueous solution of sodium sulfite (Na₂SO₃) or sulfur dioxide (SO₂) gas bubbled through a solution of the dirhodium precursor.

-

Reaction Conditions: The reaction would likely be carried out in a suitable solvent, such as water or a polar organic solvent, under an inert atmosphere to prevent oxidation. Gentle heating may be required to facilitate the ligand exchange.

-

Isolation: The product could be isolated by precipitation or crystallization upon cooling or addition of a less polar solvent.

-

-

Characterization:

-

X-ray Crystallography: Single-crystal X-ray diffraction would provide definitive structural information, including bond lengths and angles.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes of the sulfite ligands and the Rh-O bonds, comparing them to the computationally predicted spectrum.

-

UV-Vis Spectroscopy: To characterize the electronic transitions within the molecule, which can be correlated with TDDFT calculations.

-

Mass Spectrometry: To confirm the molecular weight of the complex.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While rhodium itself has an NMR-active nucleus (¹⁰³Rh), its low receptivity makes it challenging. However, if applicable, it could provide insights into the solution-state structure.

-

Visualizations

The following diagram illustrates the typical workflow for the computational modeling of a novel dirhodium complex.

This diagram shows the proposed paddlewheel structure of this compound with bridging sulfite ligands.

This diagram illustrates the interplay between the proposed synthesis and the various characterization techniques required to confirm the structure and properties of this compound.

References

Dirhodium Trisulphite: A Technical Overview of an Enigmatic Compound

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Dirhodium trisulphite (Rh₂(SO₃)₃) is an inorganic compound of rhodium in the +3 oxidation state. Despite its simple stoichiometry, detailed experimental data on its physical and chemical properties are notably scarce in publicly accessible literature, distinguishing it from its more extensively studied analogues, dirhodium trisulphide (Rh₂S₃) and dirhodium trisulphate (Rh₂(SO₄)₃). This guide synthesizes the available information on this compound, clearly delineating between experimentally verified data and inferred properties. It also provides a comparative context with its related sulphide and sulphate counterparts to offer a broader understanding of rhodium-sulfur compounds.

Core Properties

Much of the specific data for this compound's physical properties remains uncharacterized in peer-reviewed literature. The following table summarizes the known and inferred data.

| Property | Value | Source/Notes |

| Molecular Formula | Rh₂(SO₃)₃ | PubChem[1] |

| Molar Mass | 446.01 g/mol | Calculated |

| CAS Number | 80048-77-7 | |

| Appearance | Inferred to be a crystalline solid | |

| Solubility | Inferred to be likely soluble in water | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available |

Chemical and Spectroscopic Characteristics

Chemical Reactivity:

-

Thermal Decomposition: It is predicted that upon heating, this compound will decompose.

-

Oxidation State: The rhodium centers are in the +3 oxidation state.

Spectroscopic Data: While experimental spectra for this compound are not readily available, theoretical predictions can be made based on its constituent ions.

Synthesis and Experimental Protocols

Detailed, experimentally validated protocols for the synthesis of pure, isolated this compound are not present in the surveyed literature. However, a plausible synthetic route can be inferred from the general chemistry of rhodium(III) salts and sulfites.

Plausible Synthetic Workflow: Metathesis Reaction

A potential method for the synthesis of this compound is a metathesis (double displacement) reaction in an aqueous solution. This would involve reacting a soluble rhodium(III) salt, such as rhodium(III) chloride, with a soluble sulfite, such as sodium sulfite. The presumed insolubility of this compound in the reaction medium would drive the reaction to completion, leading to its precipitation.

Note: This proposed workflow is theoretical and has not been experimentally verified from the available literature. Researchers attempting this synthesis should proceed with caution and perform thorough characterization of the resulting product.

Comparative Analysis with Related Rhodium Compounds

To provide a more comprehensive understanding, it is useful to compare the known properties of this compound with those of the better-characterized dirhodium trisulphide and dirhodium trisulphate.

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Key Characteristics |

| This compound | Rh₂(SO₃)₃ | 446.01 | Inferred crystalline solid | Limited data available. |

| Dirhodium Trisulphide | Rh₂S₃ | 302.01 | Black solid | Insoluble in water. Prepared by heating rhodium and sulfur.[2][3] |

| Dirhodium Trisulphate | Rh₂(SO₄)₃ | 494.00 | Red-brown crystalline solid | Soluble in water. |

Safety and Handling

Conclusion

This compound remains a compound with a significant lack of characterization in the scientific literature. While its basic chemical identity is established, its physical and chemical properties, as well as reliable methods for its synthesis, are not well-documented. This technical guide has compiled the available information, highlighting the areas where data is inferred rather than experimentally confirmed. Further research is required to fully elucidate the properties of this compound, which may hold potential for applications in catalysis, materials science, or as a precursor for other rhodium-based materials. Professionals in drug development and other scientific fields should be aware of the current knowledge gaps before considering this compound for any application.

References

An In-Depth Technical Guide on the Oxidation State of Rhodium in Dirhodium Trisulphide

Abstract: This technical guide provides a comprehensive analysis of the oxidation state of rhodium in the inorganic compound dirhodium trisulphide (Rh₂S₃). Through an examination of fundamental chemical principles, nomenclature, and supporting experimental data, this document establishes the formal oxidation state of rhodium in this material. The guide includes a quantitative summary, a theoretical experimental protocol for verification, and a logical diagram illustrating the derivation of the oxidation state. This document is intended for researchers, chemists, and material scientists working with rhodium compounds and transition metal sulphides.

Introduction

Rhodium, a member of the platinum group metals, is a transition metal known for its catalytic properties and its ability to exist in multiple oxidation states, most commonly +1 and +3[1]. Dirhodium trisulphide, with the chemical formula Rh₂S₃, is a stable, black, solid inorganic compound[2]. Accurately determining the oxidation state of rhodium within this sulphide is fundamental to understanding its chemical behavior, electronic structure, and potential applications in fields such as catalysis and materials science. This guide will elucidate the formal oxidation state of rhodium in Rh₂S₃.

Determination of Rhodium Oxidation State

The oxidation state of a metal in a compound is determined by the formal charge it would have if all bonds to atoms of different elements were 100% ionic. For a neutral compound, the sum of the oxidation states of all constituent atoms must equal zero.

The chemical name, rhodium(III) sulphide, explicitly indicates the oxidation state of rhodium[2][3][4]. The Roman numeral (III) directly corresponds to an oxidation state of +3 for the rhodium cation.

A calculation based on the chemical formula Rh₂S₃ confirms this assignment:

-

Identify the common oxidation state of the non-metal: In metal sulphides, sulphur typically assumes an oxidation state of -2.

-

Calculate the total negative charge: With three sulphur atoms, the total negative charge from the sulphide anions is 3 × (-2) = -6.

-

Ensure charge neutrality: Since the compound Rh₂S₃ is neutral, the total positive charge from the two rhodium atoms must be +6 to balance the -6 charge from the sulphides.

-

Calculate the oxidation state per metal atom: The total positive charge of +6 is distributed between two rhodium atoms. Therefore, the oxidation state of each rhodium atom is +6 / 2 = +3.

Thus, the oxidation state of rhodium in dirhodium trisulphide is +3 .

Quantitative Data Summary

The oxidation states of the elements in dirhodium trisulphide are summarized in the table below for clarity and direct comparison.

| Element | Symbol | Quantity in Formula | Oxidation State | Total Charge Contribution |

| Rhodium | Rh | 2 | +3 | +6 |

| Sulphur | S | 3 | -2 | -6 |

| Total | Rh₂S₃ | 0 |

Mandatory Visualization

Caption: Logical workflow for deriving the +3 oxidation state of Rhodium.

Experimental Protocols for Verification

While the oxidation state can be confidently determined from chemical principles, experimental techniques can provide direct verification. X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique for this purpose.

Objective: To experimentally determine the oxidation state of rhodium in a sample of Rh₂S₃ powder.

Methodology: X-ray Photoelectron Spectroscopy (XPS)

-

Sample Preparation:

-

A high-purity powder sample of Rh₂S₃ is required.

-

The sample is mounted onto a dedicated sample holder using double-sided, ultra-high vacuum (UHV) compatible conductive tape.

-

The sample is introduced into the XPS instrument's load-lock chamber and subsequently transferred to the main analysis chamber, which is maintained under UHV conditions (<10⁻⁹ torr) to prevent surface contamination.

-

-

Instrumentation and Data Acquisition:

-

A monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source is used to irradiate the sample.

-

A survey scan (0-1200 eV binding energy) is first acquired to identify all elements present on the surface.

-

High-resolution scans are then performed over the Rh 3d and S 2p core level regions. For rhodium, this is typically in the binding energy range of 305-320 eV.

-

A low-energy electron flood gun may be used for charge compensation if the sample is found to be charging.

-

-

Data Analysis:

-

The binding energy scale is calibrated using the adventitious Carbon 1s peak at 284.8 eV.

-

The high-resolution Rh 3d spectrum is analyzed. The spectrum for rhodium will show a doublet corresponding to the Rh 3d₅/₂ and Rh 3d₃/₂ spin-orbit components.

-

The binding energy of the Rh 3d₅/₂ peak is compared to literature values for rhodium in different oxidation states. For Rh₂S₃, the Rh 3d₅/₂ peak is expected at a binding energy of approximately 309.5 eV, which is characteristic of covalently bonded, oxidized rhodium, consistent with a +3 oxidation state[5]. This is a noticeable shift from the binding energy of metallic Rh(0), which appears around 307.5 eV[5].

-

The S 2p spectrum is also analyzed to confirm the presence of sulphide species (typically around 161-163 eV).

-

Conclusion

Based on established principles of chemical nomenclature and charge neutrality in ionic compounds, the oxidation state of rhodium in dirhodium trisulphide (Rh₂S₃) is unequivocally +3 . This formal assignment is supported by nomenclature conventions that name the compound rhodium(III) sulphide and is verifiable through advanced experimental techniques such as X-ray Photoelectron Spectroscopy.

References

Synthesis of Novel Dirhodium Paddlewheel Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of novel dirhodium paddlewheel complexes. It is designed to serve as a practical resource for researchers in academia and industry, offering detailed experimental protocols, comparative data, and visualizations of key concepts.

Introduction

Dirhodium(II) paddlewheel complexes are a class of coordination compounds characterized by a dinuclear core with a Rh-Rh single bond, surrounded by four bridging ligands in a paddlewheel arrangement.[1] These complexes have garnered significant attention due to their versatile applications as catalysts in a wide range of organic transformations, including C-H functionalization, cyclopropanation, and ylide formation.[2] Their unique electronic and structural properties also make them promising candidates for the development of novel therapeutic agents, particularly in the field of oncology.[3] This guide will delve into the synthetic methodologies for creating novel dirhodium paddlewheel complexes, detail their characterization, and explore their applications in catalysis and drug development.

Synthetic Methodologies

The synthesis of dirhodium paddlewheel complexes typically involves the substitution of the acetate ligands from the commercially available dirhodium(II) tetraacetate, [Rh₂(OAc)₄(H₂O)₂]. Two primary methods are commonly employed: ligand exchange and solvothermal synthesis.

Ligand Exchange

This is the most conventional method for synthesizing dirhodium paddlewheel complexes.[3] It involves the reaction of dirhodium(II) tetraacetate with a stoichiometric excess of a carboxylic acid, amide, or other appropriate ligand in a high-boiling solvent such as toluene or chlorobenzene, often under an inert atmosphere. The lability of the acetate ligands allows for their displacement by the new bridging ligands.

Solvothermal Synthesis

Solvothermal synthesis is another effective method, particularly for ligands that are not amenable to the high temperatures of traditional ligand exchange.[3] This technique involves heating the reactants in a sealed vessel, allowing the pressure and temperature to increase above the solvent's boiling point. This can lead to the formation of crystalline products directly from the reaction mixture.

A logical workflow for the synthesis and characterization of these complexes is outlined below.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and characterization of novel dirhodium paddlewheel complexes.

General Ligand Exchange Synthesis Protocol

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve dirhodium(II) tetraacetate dihydrate (1.0 eq) in a suitable high-boiling solvent (e.g., toluene, chlorobenzene).

-

Ligand Addition: Add a stoichiometric excess (typically 4.4 eq) of the desired carboxylic acid or other bridging ligand to the flask.

-

Reaction: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. The resulting solid is the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel. The choice of eluent will depend on the polarity of the complex.

Solvothermal Synthesis of [Rh₂(2-NC)₄(OCMe₂)₂] (N. Iwasaki et al., 2019)[3]

-

Reactant Loading: Place dirhodium(II) tetraacetate dihydrate (100 mg, 0.226 mmol) and 2-naphthalenecarboxylic acid (2-HNC; 156 mg, 0.906 mmol) in a Teflon-lined stainless steel autoclave.

-

Solvent Addition: Add ethanol (10 mL) to the autoclave.

-

Reaction: Seal the autoclave and heat it at 150 °C for 48 hours.

-

Isolation: After cooling to room temperature, filter the resulting precipitate and wash with ethanol.

-

Recrystallization: Dissolve the solid in acetone and evaporate the solution slowly to yield green crystals of the product.

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified complex in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Electrospray Ionization Mass Spectrometry (ESI-MS): Prepare a dilute solution of the complex in a suitable solvent (e.g., methanol, acetonitrile). Infuse the solution into the ESI-MS instrument to obtain the mass spectrum.

-

Single-Crystal X-ray Diffraction: Grow single crystals of the complex by slow evaporation of a saturated solution or by vapor diffusion. Mount a suitable crystal on the diffractometer and collect the diffraction data. Solve and refine the crystal structure using appropriate software.

Data Presentation

The following tables summarize key quantitative data for representative dirhodium paddlewheel complexes.

Table 1: Synthesis and Characterization Data

| Complex | Synthesis Method | Yield (%) | ¹H NMR (δ, ppm) | ESI-MS (m/z) [M+Na]⁺ |

| [Rh₂(1-NC)₄(OCMe₂)₂][3] | Solvothermal | 90.6 | 8.63 (d, 4H), 7.98 (d, 4H), 7.89 (m, 8H), 7.45 (m, 12H)[3] | 912.9783[3] |

| [Rh₂(2-NC)₄(OCMe₂)₂][3] | Solvothermal | 89.1 | 8.47 (s, 4H), 7.96 (td, 8H), 7.82 (d, 4H), 7.78 (d, 4H), 7.49 (m, 8H)[3] | 912.9775[3] |

Table 2: Selected Crystallographic Data

| Complex | Rh-Rh Bond Length (Å) | Rh-O(axial) Bond Length (Å) | O-Rh-O Angle (°) |

| [Rh₂(1-NC)₄(OCMe₂)₂][3] | 2.404(1) | 2.298(3) | 88.5(1) - 91.5(1) |

| [Rh₂(2-NC)₄(OCMe₂)₂][3] | 2.401(1) | 2.301(3) | 88.7(1) - 91.3(1) |

Applications in Asymmetric Catalysis

Dirhodium paddlewheel complexes are highly effective catalysts for a variety of asymmetric transformations, most notably cyclopropanation reactions. The chiral ligands on the paddlewheel scaffold create a chiral environment that directs the stereochemical outcome of the reaction.

The generally accepted catalytic cycle for the dirhodium-catalyzed cyclopropanation of an alkene with a diazo compound is depicted below.

Applications in Drug Development: Anticancer Activity

Recent research has highlighted the potential of dirhodium paddlewheel complexes as anticancer agents.[3] Their mechanism of action is believed to be multifactorial, involving direct interaction with DNA and the induction of apoptosis (programmed cell death).

Studies have shown that certain dirhodium complexes can bind to the minor groove of DNA.[3] This interaction is thought to trigger a cascade of events leading to apoptosis. One proposed pathway involves the upregulation of the pro-apoptotic protein Bax, which leads to mitochondrial membrane permeabilization and the release of cytochrome c into the cytoplasm.[3] Cytochrome c then activates caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.[3]

The signaling pathway for apoptosis induced by a dirhodium paddlewheel complex is illustrated below.

Conclusion

The synthesis of novel dirhodium paddlewheel complexes continues to be an active and promising area of research. The methodologies outlined in this guide provide a solid foundation for the creation of new complexes with tailored properties for applications in catalysis and medicine. The ability to systematically modify the ligand sphere of these complexes allows for the fine-tuning of their reactivity, selectivity, and biological activity, paving the way for future discoveries in both fundamental and applied chemistry.

References

- 1. Cytotoxicity Evaluation of Unmodified Paddlewheel Dirhodium(II,II)-Acetate/-Formamidinate Complexes and Their Axially Modified Low-Valent Metallodendrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Search for new biologically active compounds: in vitro studies of antitumor and antimicrobial activity of dirhodium(ii,ii) paddlewheel complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Characterization of Novel Dirhodium Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of new dirhodium compounds, with a focus on their synthesis, structural elucidation, spectroscopic properties, and applications in catalysis and medicine. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of inorganic chemistry, organic synthesis, and drug discovery.

Introduction to Dirhodium Compounds

Dirhodium(II) complexes, particularly those with the characteristic "paddlewheel" structure, have emerged as a versatile class of compounds with significant applications in various chemical transformations.[1][2] The unique dirhodium core, bridged by four supporting ligands, provides a robust platform for the design of catalysts with tunable steric and electronic properties.[3] These compounds are renowned for their ability to catalyze a range of reactions, including cyclopropanation, C-H functionalization, and hetero-Diels-Alder reactions, often with high levels of stereocontrol.[4][5] Furthermore, recent studies have highlighted the potential of dirhodium compounds as therapeutic agents, particularly in the development of novel anticancer drugs.[6][7]

The reactivity and selectivity of dirhodium catalysts are profoundly influenced by the nature of the bridging and axial ligands.[8] Chiral ligands, in particular, have been instrumental in the development of asymmetric catalysis, enabling the synthesis of enantiomerically enriched molecules.[9] This guide will delve into the key aspects of characterizing these novel compounds, from their synthesis and purification to their detailed structural and spectroscopic analysis, and finally, their performance in catalytic and biological systems.

Synthesis of Dirhodium Compounds

The synthesis of dirhodium paddlewheel complexes typically involves one of two main strategies: the direct reaction of a rhodium precursor with the desired ligand or a ligand exchange reaction starting from a pre-existing dirhodium complex, most commonly dirhodium(II) tetraacetate, [Rh₂(OAc)₄].[2]

General Synthesis from Rhodium Trichloride

A common starting material for the synthesis of dirhodium carboxylates is rhodium(III) chloride. The reaction involves the reduction of Rh(III) to Rh(II) in the presence of the desired carboxylate.

Experimental Protocol: Synthesis of Dirhodium(II) Tetraacetate ([Rh₂(OAc)₄]) [2]

-

A mixture of rhodium(III) chloride hydrate (1.0 eq), sodium acetate (excess), and glacial acetic acid is prepared in a round-bottom flask.

-

Ethanol is added to the mixture, which serves as both a solvent and a reducing agent.

-

The mixture is refluxed under an inert atmosphere (e.g., argon or nitrogen) for several hours. The color of the solution typically changes from the initial color of the Rh(III) salt to the characteristic green or blue-green of [Rh₂(OAc)₄].

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting solid is then purified, often by recrystallization from a suitable solvent system (e.g., methanol/acetonitrile), to yield the final product.

Ligand Exchange Reactions

The majority of novel dirhodium complexes are synthesized via ligand exchange from [Rh₂(OAc)₄]. This method allows for the introduction of a wide variety of carboxylate, carboxamidate, and other bridging ligands.[5]

Experimental Protocol: Synthesis of a Chiral Dirhodium Carboxylate Catalyst [9]

-

Dirhodium(II) tetraacetate (1.0 eq) and an excess of the desired chiral carboxylic acid (e.g., an N-protected amino acid, typically 4.0-5.0 eq) are suspended in a high-boiling solvent such as chlorobenzene or toluene.

-

The mixture is heated to reflux under an inert atmosphere. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by observing the removal of acetic acid.

-

Once the reaction is complete, the solvent is removed in vacuo.

-

The crude product is purified by column chromatography on silica gel to isolate the desired chiral dirhodium catalyst.

Structural Characterization

The determination of the three-dimensional structure of new dirhodium compounds is crucial for understanding their reactivity and mechanism of action. X-ray crystallography is the most definitive method for this purpose.

X-ray Crystallography

Single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the overall geometry of the molecule, including the conformation of the bridging ligands.[10][11]

Experimental Protocol: Single-Crystal X-ray Diffraction Analysis [12]

-

Single crystals of the dirhodium compound suitable for X-ray analysis are grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

-

A suitable crystal is mounted on a goniometer.

-

X-ray diffraction data are collected at a specific temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).

-

The collected data are processed, and the crystal structure is solved and refined using specialized software packages.

The following table summarizes key structural parameters for a selection of dirhodium compounds.

| Compound | Rh-Rh Bond Length (Å) | Avg. Rh-O Bond Length (Å) | Avg. Rh-N Bond Length (Å) | Reference |

| [Rh₂(OAc)₄] | ~2.38-2.40 | ~2.03 | N/A | [2][13] |

| [Rh₂(S-DOSP)₄] | ~2.40 | ~2.04 | N/A | [14] |

| [Rh₂(cap)₄] (cap = caprolactamate) | ~2.42 | ~2.05 | ~2.09 | [5] |

| [cis-Rh₂(OAc)₂(tfa)₂] (tfa = trifluoroacetate) | ~2.40 | ~2.04 | N/A | [13] |

Spectroscopic Characterization

A variety of spectroscopic techniques are employed to characterize new dirhodium compounds, providing information about their electronic structure, bonding, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are routinely used to confirm the identity and purity of diamagnetic dirhodium compounds. The chemical shifts and coupling constants provide detailed information about the structure of the ligands.[12]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the dirhodium core. The position and intensity of the absorption bands are sensitive to the nature of the bridging and axial ligands.[15]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the ligands, particularly the stretching frequencies of carboxylate and carboxamidate groups.

The table below provides a summary of typical spectroscopic data for dirhodium compounds.

| Technique | Compound | Key Observations | Reference |

| ¹H NMR | [Rh₂(OAc)₄] | A sharp singlet for the methyl protons of the acetate ligands. | [12] |

| ¹³C NMR | [Rh₂(OAc)₄] | Resonances for the methyl and carbonyl carbons of the acetate ligands. | |

| UV-Vis | [Rh₂(OAc)₄] | Characteristic absorption bands in the visible region due to d-d transitions. | [15] |

| IR | [Rh₂(OAc)₄] | Strong absorption bands for the carboxylate C=O stretching vibrations. | [16] |

Applications in Catalysis

Dirhodium compounds are highly effective catalysts for a variety of organic transformations. Their performance is typically evaluated based on reaction yield, diastereoselectivity, and enantioselectivity (for chiral catalysts).

Cyclopropanation

Dirhodium catalysts are widely used for the cyclopropanation of alkenes with diazo compounds.[17]

Experimental Protocol: Asymmetric Cyclopropanation [18]

-

To a solution of the alkene (e.g., styrene, 1.2 eq) and the chiral dirhodium catalyst (e.g., [Rh₂(S-DOSP)₄], 0.1-1.0 mol%) in a suitable solvent (e.g., dichloromethane or pentane) at a specific temperature (e.g., 0 °C or room temperature), a solution of the diazoacetate (1.0 eq) in the same solvent is added slowly via a syringe pump over several hours.

-

The reaction mixture is stirred until the diazo compound is completely consumed (monitored by TLC or IR spectroscopy).

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the cyclopropane product.

-

The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by chiral HPLC or GC analysis.

The following table presents catalytic data for the cyclopropanation of styrene with ethyl diazoacetate using different chiral dirhodium catalysts.

| Catalyst | Loading (mol%) | Yield (%) | dr (trans:cis) | ee (trans) (%) | Reference |

| [Rh₂(S-DOSP)₄] | 1.0 | 87 | >95:5 | 87 | [18] |

| [Rh₂(S-PTAD)₄] | 1.0 | 64 | >95:5 | 62 | [18] |

| [Rh₂(R-BNP)₄] | 1.0 | 98 | >95:5 | 97 | [17] |

C-H Functionalization

Dirhodium-catalyzed C-H functionalization has emerged as a powerful tool for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds.[14]

Experimental Protocol: Intermolecular C-H Insertion [1]

-

In an inert atmosphere glovebox, the substrate (1.0 eq), the dirhodium catalyst (e.g., [Rh₂(S-DOSP)₄], 1.0 mol%), and a suitable solvent (e.g., hexanes or dichloromethane) are combined in a reaction vessel.

-

A solution of the diazo compound (1.2 eq) in the same solvent is added slowly to the reaction mixture at the desired temperature.

-

Upon completion, the reaction is quenched, and the solvent is removed.

-

The product is isolated and purified by column chromatography.

The table below shows the results for the [Rh₂(S-DOSP)₄]-catalyzed C-H functionalization of various substrates.

| Substrate | Diazo Compound | Product Yield (%) | Reference |

| Cyclohexane | Ethyl diazoacetate | 65 | [14] |

| n-Pentane | Ethyl diazoacetate | 70 (mixture) | [14] |

| Triarylamine | Donor/acceptor carbene | >80 | [1] |

Applications in Drug Development

Dirhodium compounds have shown promise as potential therapeutic agents, particularly as anticancer drugs.[7] Their mechanism of action often involves interaction with biological macromolecules such as DNA and proteins.[6][11]

Cytotoxicity Studies

The anticancer activity of new dirhodium compounds is typically assessed by determining their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify their potency.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the dirhodium compound for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized.

-

The absorbance is measured using a microplate reader, and the IC₅₀ value is calculated from the dose-response curve.

The following table lists the IC₅₀ values for a dirhodium(I) complex against a human colon cancer cell line.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| [RhCl(IBuMe)(COD)] | HCT116 | 1.5 | [6] |

| Cisplatin (control) | HCT116 | 3.0 | [6] |

Visualizations

Experimental Workflow for Catalyst Screening

The following diagram illustrates a typical workflow for screening different dirhodium catalysts for a new chemical reaction.

Caption: A typical experimental workflow for catalyst screening.

Catalytic Cycle for Dirhodium-Catalyzed Cyclopropanation

This diagram depicts the generally accepted catalytic cycle for the cyclopropanation of an alkene with a diazo compound catalyzed by a dirhodium complex.

Caption: Catalytic cycle for dirhodium-catalyzed cyclopropanation.

Relationship between Ligand Structure and Catalytic Activity

This diagram illustrates the logical relationship between the modification of ligands on a dirhodium catalyst and the resulting changes in its catalytic performance.

Caption: Influence of ligand modification on catalytic performance.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. On the Structure of Chiral Dirhodium(II) Carboxylate Catalysts: Stereoselectivity Relevance and Insights [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Perspective on Dirhodium Carboxamidates as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Potential Rhodium Cancer Therapy: Studies of a Cytotoxic Organorhodium (I) Complex that Binds DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and Evaluation of Extended C4–Symmetric Dirhodium Tetracarboxylate Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unexpected Imidazole Coordination to the Dirhodium Center in a Protein Environment: Insights from X-ray Crystallography and Quantum Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization, Absorption Properties, and Electronic Structures of Paddlewheel-Type Dirhodium(II) Tetra-μ-(n-naphthoate) Complexes: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reactivity of a fluorine-containing dirhodium tetracarboxylate compound with proteins - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00082B [pubs.rsc.org]

- 14. Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. par.nsf.gov [par.nsf.gov]

- 16. lehigh.edu [lehigh.edu]

- 17. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enantioselective Dirhodium(II)-Catalyzed Cyclopropanations with Trimethylsilylethyl and Trichloroethyl Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dirhodium Catalysis in Organic Synthesis

A Note on Dirhodium Trisulphite: Extensive searches of the scientific literature did not yield any information on the use of "this compound (Rh₂S₃)" as a catalyst for the typical organic synthesis applications detailed below, such as cyclopropanation, C-H insertion, or ylide formation. While rhodium sulfide compounds are utilized in fields like electrocatalysis and hydroformylation, the applications most relevant to researchers, scientists, and drug development professionals in the context of fine chemical synthesis are predominantly associated with dirhodium(II) carboxylate and carboxamidate complexes.[1][2] It is likely that the intended topic of interest is these well-established and versatile catalysts. Therefore, these application notes will focus on the broadly applicable and extensively documented dirhodium(II) paddlewheel catalysts.

Introduction to Dirhodium(II) Catalysis

Dirhodium(II) paddlewheel complexes are a class of highly efficient and selective catalysts for a variety of transformations in organic synthesis. Their unique structure, featuring a Rh-Rh bond bridged by four carboxylate or carboxamidate ligands, provides a well-defined catalytic environment. These catalysts are particularly renowned for their ability to activate diazo compounds, generating rhodium-carbene intermediates that can undergo a range of synthetically valuable reactions. Key applications include cyclopropanation, C-H functionalization, and ylide formation, which are instrumental in the construction of complex molecular architectures found in pharmaceuticals and natural products.[3][4][5]

Key Applications and Mechanisms

Dirhodium(II)-catalyzed cyclopropanation of alkenes with diazo compounds is a powerful method for the stereoselective synthesis of cyclopropanes. The choice of chiral ligands on the dirhodium core allows for high levels of enantioselectivity.

Catalytic Cycle for Cyclopropanation:

Caption: Catalytic cycle for dirhodium-catalyzed cyclopropanation.

Experimental Protocol: Asymmetric Cyclopropanation of Styrene

This protocol describes the enantioselective cyclopropanation of styrene with ethyl diazoacetate using a chiral dirhodium(II) carboxylate catalyst.

Materials:

-

Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate] (Rh₂(S-PTTL)₄)

-

Styrene

-

Ethyl diazoacetate (EDA)

-

Dichloromethane (DCM), anhydrous

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add Rh₂(S-PTTL)₄ (0.01 mmol, 1 mol%).

-

Add anhydrous DCM (5 mL) and stir until the catalyst is fully dissolved.

-

Add styrene (2.0 mmol, 2 equivalents).

-

Slowly add a solution of ethyl diazoacetate (1.0 mmol, 1 equivalent) in anhydrous DCM (5 mL) over 4 hours using a syringe pump.

-

Stir the reaction mixture at room temperature for an additional 12 hours.

-

Monitor the reaction by TLC or GC-MS until the diazo compound is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the cyclopropane product.

-

Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or GC.

Quantitative Data for Selected Cyclopropanation Reactions:

| Catalyst | Alkene | Diazo Compound | Yield (%) | dr (trans:cis) | ee (%) (trans) |

| Rh₂(S-DOSP)₄ | Styrene | Ethyl diazoacetate | 95 | 98:2 | 98 |

| Rh₂(R-BTPCP)₄ | 1-Octene | Methyl phenyldiazoacetate | 88 | >99:1 | 96 |

| Rh₂(S-PTAD)₄ | Dihydropyran | Ethyl diazoacetate | 92 | >99:1 | 99 |

Data compiled from various literature sources.

A groundbreaking application of dirhodium catalysis is the direct functionalization of C-H bonds. This allows for the conversion of otherwise unreactive C-H bonds into new C-C, C-N, or C-O bonds, providing a highly efficient route to complex molecules.

Workflow for Catalytic C-H Insertion:

Caption: Experimental workflow for a C-H insertion reaction.

Experimental Protocol: Intramolecular C-H Insertion for Lactone Synthesis

This protocol outlines the synthesis of a γ-lactone via intramolecular C-H insertion of a diazoacetate.

Materials:

-

Dirhodium(II) tetraacetate (Rh₂(OAc)₄)

-

Substrate: 3-phenylpropyl diazoacetate

-

Dichloromethane (DCM), anhydrous

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried round-bottom flask, dissolve 3-phenylpropyl diazoacetate (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere.

-

Add Rh₂(OAc)₄ (0.01 mmol, 1 mol%) to the solution.

-

Stir the reaction mixture at room temperature. The reaction is often accompanied by nitrogen evolution.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

-

Once the starting material is consumed, concentrate the mixture in vacuo.

-

Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to yield the corresponding γ-lactone.

Quantitative Data for C-H Insertion Reactions:

| Catalyst | Substrate | Product Type | Yield (%) | ee (%) |

| Rh₂(esp)₂ | Ethyl 2-diazo-4-phenylbutanoate | γ-lactone | 95 | N/A |

| Rh₂(S-DOSP)₄ | 1-Diazo-4-phenyl-2-butanone | Tetrahydrofuranone | 85 | 94 |

| Rh₂(S-PTTL)₄ | Methyl 2-diazo-3,3-dimethyl-4-hexenoate | Cyclopentanone | 90 | 98 |

Data compiled from various literature sources.

Dirhodium-generated carbenes can react with heteroatoms (O, S, N) to form ylides. These ylides are versatile intermediates that can undergo various rearrangements or cycloadditions.

Signaling Pathway for Carbonyl Ylide Formation and [3+2] Cycloaddition:

Caption: Pathway of carbonyl ylide formation and cycloaddition.

Experimental Protocol: Carbonyl Ylide Formation and [3+2] Cycloaddition

This protocol describes the reaction of a rhodium carbene with a carbonyl compound to form a carbonyl ylide, which is then trapped by a dipolarophile.

Materials:

-

Dirhodium(II) octanoate (Rh₂(oct)₄)

-

Methyl 2-diazo-3-oxobutanoate

-

Benzaldehyde

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Toluene, anhydrous

-

Inert atmosphere

Procedure:

-

To a solution of Rh₂(oct)₄ (0.02 mmol, 2 mol%) in anhydrous toluene (10 mL) under an inert atmosphere, add benzaldehyde (1.2 mmol, 1.2 equivalents) and DMAD (1.5 mmol, 1.5 equivalents).

-

Heat the mixture to 80 °C.

-

Slowly add a solution of methyl 2-diazo-3-oxobutanoate (1.0 mmol) in anhydrous toluene (5 mL) over 2 hours via syringe pump.

-

After the addition is complete, maintain the temperature at 80 °C for an additional 1 hour.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the dihydrofuran cycloadduct.

Quantitative Data for Ylide Formation Reactions:

| Catalyst | Ylide Type | Subsequent Reaction | Yield (%) |

| Rh₂(OAc)₄ | Carbonyl Ylide | [3+2] Cycloaddition with DMAD | 85 |

| Rh₂(pfb)₄ | Oxonium Ylide | [2][6]-Sigmatropic Rearrangement | 92 |

| Rh₂(esp)₂ | Ammonium Ylide | Stevens Rearrangement | 78 |

pfb = perfluorobutyrate. Data compiled from various literature sources.

Conclusion

Dirhodium(II) carboxylate and carboxamidate catalysts are indispensable tools in modern organic synthesis. Their ability to mediate a wide array of transformations with high efficiency and selectivity makes them crucial for the synthesis of complex molecules in academic and industrial research, particularly in the field of drug development. The protocols and data presented here provide a foundation for the application of these powerful catalysts in a research setting.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. US8975428B2 - Dirhodium catalyst compositions and synthetic processes related thereto - Google Patents [patents.google.com]

- 4. Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D2-Symmetric Dirhodium Catalyst Derived from a 1,2,2-Triarylcyclopropanecarboxylate Ligand: Design, Synthesis and Application [organic-chemistry.org]

- 6. Rhodium-Catalyzed Synthesis of Organosulfur Compounds Involving S-S Bond Cleavage of Disulfides and Sulfur - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dirhodium-Catalyzed C-H Functionalization

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "dirhodium trisulphite" as a catalyst in C-H functionalization did not yield any relevant applications or established protocols. The scientific literature overwhelmingly points to dirhodium(II) tetracarboxylates and related paddlewheel complexes as the preeminent catalysts for these transformations. Therefore, this document will focus on the applications of these well-established dirhodium catalysts.

Introduction to Dirhodium-Catalyzed C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional multi-step transformations that often require pre-functionalized starting materials. Dirhodium(II) paddlewheel complexes have emerged as exceptionally versatile and effective catalysts for a range of C-H functionalization reactions, including amination, C-C bond formation via carbene insertion, and other transformations. These reactions are prized for their often mild conditions, scalability, and, with the use of chiral ligands, the ability to achieve high levels of stereocontrol.[1][2] This document provides an overview of key applications and detailed protocols for utilizing dirhodium catalysts in C-H functionalization.

Application 1: C-H Amination

Dirhodium-catalyzed C-H amination allows for the direct conversion of C-H bonds to C-N bonds, providing a streamlined route to valuable amine-containing molecules, which are prevalent in pharmaceuticals and agrochemicals.[1][3] Both intramolecular and intermolecular versions of this reaction have been well-developed.

Intermolecular C-H Amination of Arenes using Hydroxylamines

A mild and operationally simple method for the direct amination of arenes utilizes dirhodium catalysts with N-((sulfonyl)oxy)amine reagents. This approach is notable for its use of an internal oxidant, avoiding the need for external oxidizing agents.[1][4][5]

Catalyst: Dirhodium(II) tetrakis(α,α,α',α'-tetramethyl-1,3-benzenedipropanoate), commonly known as Rh₂(esp)₂.

Key Features:

-

Mild Conditions: Reactions are often carried out at or below room temperature.[1][4]

-

Scalability: The methodology is suitable for scaling up.[1]

-

Good Regioselectivity: The amination often proceeds with predictable regioselectivity.[1]

Quantitative Data Summary:

| Entry | Arene | Aminating Agent | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |

| 1 | Mesitylene | N-Methyl-O-tosylhydroxylamine | 2 | 0 | 0.5 | 75 |

| 2 | Anisole | N-Methyl-O-tosylhydroxylamine | 2 | 25 | 1 | 65 |

| 3 | 1,4-Dimethoxybenzene | N-Methyl-O-tosylhydroxylamine | 2 | 25 | 1 | 80 |

| 4 | Indole | N-Methyl-O-tosylhydroxylamine | 2 | 0 | 0.5 | 72 |

| 5 | Naphthalene | N-Methyl-O-tosylhydroxylamine | 2 | 25 | 2 | 55 |

Experimental Protocol: General Procedure for Intermolecular Arene C-H Amination

-

To an oven-dried flask equipped with a magnetic stir bar, add the arene (1.0 equiv), the dirhodium catalyst (e.g., Rh₂(esp)₂, 0.02 equiv), and the aminating agent (e.g., N-methyl-O-tosylhydroxylamine, 1.5 equiv).

-

Place the flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add the appropriate solvent (e.g., 2,2,2-trifluoroethanol, TFE) via syringe to achieve the desired concentration (typically 0.1 M).

-

Stir the reaction mixture at the specified temperature (e.g., 0 °C or 25 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-